Tigapotide (PCK-3145): A Multifaceted Peptide Inhibitor for Prostate Cancer
Tigapotide (PCK-3145): A Multifaceted Peptide Inhibitor for Prostate Cancer
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tigapotide (also known as PCK-3145) is a synthetic 15-amino-acid peptide derived from the C-terminus of the 31-45 fragment of Prostate Secretory Protein 94 (PSP94). PSP94 expression is notably downregulated in advanced prostate cancer, suggesting a tumor-suppressive role. Tigapotide has demonstrated a multi-pronged mechanism of action in preclinical and early clinical studies, positioning it as a potential therapeutic agent for hormone-refractory prostate cancer. Its core mechanisms include the induction of apoptosis, inhibition of angiogenesis, and reduction of metastatic potential through the modulation of key signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms of tigapotide in prostate cancer, supported by quantitative data from pivotal studies and detailed experimental protocols.
Core Mechanisms of Action
Tigapotide exerts its anti-tumor effects through several interconnected mechanisms:
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Induction of Apoptosis: Tigapotide has been shown to induce programmed cell death in prostate cancer cells. In vivo studies have confirmed a significant increase in apoptosis in tumor tissues following tigapotide treatment.
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Anti-Angiogenesis: The peptide inhibits the formation of new blood vessels, a critical process for tumor growth and metastasis. This is achieved by interfering with the Vascular Endothelial Growth Factor (VEGF) signaling pathway.
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Anti-Metastatic Activity: Tigapotide reduces the metastatic potential of prostate cancer cells by inhibiting the secretion of matrix metalloproteinase-9 (MMP-9) and inducing the shedding of the cell surface adhesion molecule CD44.
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Reduction of Parathyroid Hormone-related Peptide (PTHrP): Tigapotide lowers the levels of PTHrP, a key factor in malignancy-associated hypercalcemia and skeletal metastases.
Signaling Pathways Modulated by Tigapotide
The anti-cancer effects of tigapotide are a result of its ability to modulate multiple intracellular signaling pathways.
Inhibition of VEGF Signaling in Endothelial Cells
Tigapotide directly targets the VEGF signaling axis in endothelial cells, a key driver of angiogenesis. It has been shown to inhibit the phosphorylation of VEGF Receptor 2 (VEGFR-2), which in turn prevents the activation of the downstream MAPK/ERK signaling cascade. This disruption of VEGF signaling leads to a reduction in endothelial cell tubulogenesis and the secretion of MMP-2, ultimately impairing the formation of new blood vessels within the tumor microenvironment.
Modulation of MMP-9 Secretion and CD44 Shedding
Tigapotide plays a crucial role in reducing the metastatic potential of cancer cells by a dual mechanism involving MMP-9 and CD44. It inhibits the secretion of MMP-9, an enzyme critical for the degradation of the extracellular matrix, a key step in tumor invasion. This inhibition is thought to be mediated through the binding of tigapotide to cell surface laminin (B1169045) receptors, which triggers a signaling cascade involving ERK phosphorylation and subsequent downregulation of HuR, a protein that stabilizes MMP-9 mRNA.
Concurrently, tigapotide induces the shedding of CD44, a cell surface receptor involved in cell-cell and cell-matrix interactions, from the cancer cell surface. This process is dependent on the upregulation of the small GTPase RhoA and Membrane-Type 1 Matrix Metalloproteinase (MT1-MMP). Increased MT1-MMP activity leads to the proteolytic cleavage and shedding of CD44.
Quantitative Data from Preclinical and Clinical Studies
The anti-tumor activity of tigapotide is supported by quantitative data from both in vivo animal models and early-phase human clinical trials.
Table 1: Preclinical In Vivo Efficacy of Tigapotide in a Rat Prostate Cancer Model
| Parameter | Vehicle Control | Tigapotide (1 µg/kg/day) | Tigapotide (10 µg/kg/day) | Tigapotide (100 µg/kg/day) |
| Tumor Volume | Baseline | Dose-dependent decrease | Dose-dependent decrease | Significant decrease |
| Skeletal Tumor Burden | High | - | - | Reduced |
| Hind-Limb Paralysis | Early Onset | - | - | Delayed |
| Plasma Calcium Levels | Elevated | - | - | Reduced |
| Plasma PTHrP Levels | Elevated | - | - | Reduced |
| Tumor PTHrP Levels | High | - | - | Significant decrease |
| Tumor CD31 Expression | High | - | - | 43% decrease |
Data synthesized from Shukeir N, et al. Cancer Res. 2004 and Annabi B, et al. Int J Cancer. 2006.
Table 2: Phase I Clinical Trial Results in Metastatic Hormone-Refractory Prostate Cancer
| Parameter | Results |
| Dose Escalation | 5, 20, 40, and 80 mg/m² |
| Safety and Tolerability | Safe and well-tolerated at all doses |
| Best Tumor Response | Stable disease in 10 out of 15 patients |
| MMP-9 Levels (in patients with >100 µg/L baseline) | Substantial reduction |
Data from Hawkins RE, et al. Clin Prostate Cancer. 2005.
Experimental Protocols
The following are summaries of key experimental methodologies used to elucidate the mechanism of action of tigapotide.
In Vivo Animal Model
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Animal Model: Syngeneic male Copenhagen rats.
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Tumor Cell Inoculation: Rat prostate cancer Mat Ly Lu cells overexpressing Parathyroid Hormone-related Protein (PTHrP) were used. Cells were inoculated either subcutaneously (s.c.) into the right flank for primary tumor growth assessment or into the left ventricle via intracardiac injection to induce experimental skeletal metastases.
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Treatment Regimen: Animals were infused with tigapotide at doses of 1, 10, and 100 µg/kg/day for a duration of 15 days.
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Endpoint Analysis: Tumor volume was measured periodically. The development of hind-limb paralysis was monitored as an indicator of skeletal metastasis progression. Plasma and tumor tissue were collected for analysis of calcium and PTHrP levels.
Apoptosis Detection (TUNEL Assay)
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Tissue Preparation: Tumor sections from control and tigapotide-treated animals were prepared for analysis.
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Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was performed to detect DNA fragmentation, a hallmark of apoptosis.
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Visualization: Apoptotic cells were visualized by microscopy. Counterstaining with Hoechst reagent was used to identify apoptotic bodies.
Analysis of MMP-9 Secretion and CD44 Shedding
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Cell Line: HT-1080 fibrosarcoma cells were utilized for these in vitro studies.
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Treatment: Cells were treated with tigapotide (e.g., 300 µg/ml for 48 hours).
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Gelatin Zymography: Conditioned media from cell cultures was analyzed to assess the enzymatic activity of secreted MMP-9.
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Western Blotting: Cell lysates were analyzed to determine the protein expression levels of RhoA and MT1-MMP. Conditioned media was analyzed for the presence of shed CD44 fragments.
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RT-PCR: Total RNA was extracted from cells to quantify the gene expression levels of RhoA and MT1-MMP.
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Flow Cytometry: Used to monitor the cell surface expression of CD44.
Angiogenesis Assessment
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Immunohistochemistry: Tumor sections were stained for the endothelial cell marker CD31 to assess microvessel density, a measure of angiogenesis.
Conclusion
Tigapotide is a promising peptide therapeutic for advanced prostate cancer with a well-defined, multi-targeted mechanism of action. By inducing apoptosis, inhibiting angiogenesis through the VEGF pathway, and reducing metastasis by modulating MMP-9 and CD44, tigapotide addresses several key hallmarks of cancer progression. The quantitative data from preclinical and early clinical studies provide a strong rationale for its further development. The detailed experimental protocols outlined in this guide offer a foundation for future research aimed at further elucidating its therapeutic potential and refining its clinical application.
